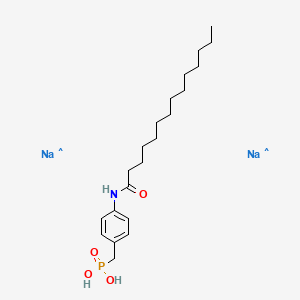
S32826 disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S32826 disodium involves the reaction of [4-(Tetradecanoylamino)benzyl]phosphonic acid with sodium hydroxide to form the disodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
S32826 disodium primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and sodium hydroxide. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Hydrolysis Reactions: These reactions are conducted using strong acids or bases, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acid derivatives and their corresponding salts .
Scientific Research Applications
S32826 disodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphonic acid derivatives.
Biology: Employed in studies involving enzyme inhibition, particularly autotaxin inhibition.
Medicine: Investigated for its potential therapeutic applications in oncology, diabetes, and obesity due to its role in inhibiting autotaxin and reducing lyso-phosphatidic acid levels
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
S32826 disodium exerts its effects by inhibiting autotaxin, an enzyme that catalyzes the conversion of lyso-phosphatidylcholine to lyso-phosphatidic acid. This inhibition reduces the levels of lyso-phosphatidic acid, a molecule involved in various cellular processes, including cell motility and growth. The compound binds to the active site of autotaxin, preventing its enzymatic activity and subsequent production of lyso-phosphatidic acid .
Comparison with Similar Compounds
Similar Compounds
- Tiludronate disodium salt hydrate
- PHPS1 sodium salt hydrate
- NBQX disodium salt hydrate
- Fosphenytoin disodium salt hydrate
Uniqueness
S32826 disodium stands out due to its high potency as an autotaxin inhibitor, with an IC50 value in the nanomolar range. This makes it one of the most effective inhibitors of autotaxin reported to date. Its unique structure, featuring a tetradecanoylamino group, contributes to its strong binding affinity and specificity for autotaxin .
Properties
Molecular Formula |
C21H36NNa2O4P |
|---|---|
Molecular Weight |
443.5 g/mol |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);; |
InChI Key |
LPESGHKFBOKCSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















